

Spectroscopic Profile of 3-Bromopiperidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromopiperidin-2-one

Cat. No.: B1266126

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Bromopiperidin-2-one**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available experimental data and provides predicted spectral information to offer a complete reference.

Introduction

3-Bromopiperidin-2-one is a halogenated lactam, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The precise characterization of this molecule is fundamental for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for elucidating its molecular structure and confirming its identity. This guide presents a detailed analysis of its spectroscopic signature.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for **3-Bromopiperidin-2-one**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.0-8.0	Broad Singlet	-	H-1 (NH)
~4.3-4.5	Doublet of Doublets	-	H-3
~3.3-3.5	Multiplet	-	H-6
~2.3-2.5	Multiplet	-	H-5
~2.0-2.2	Multiplet	-	H-4

Note: Experimental data for chemical shifts and coupling constants are not readily available in public databases. The predicted values are based on the analysis of similar 3-substituted piperidin-2-one structures and general principles of NMR spectroscopy. The broadness of the NH peak is due to quadrupole broadening and potential hydrogen exchange.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170-175	C-2 (C=O)
~50-55	C-3
~40-45	C-6
~25-30	C-5
~20-25	C-4

Note: No experimental ^{13}C NMR data for **3-Bromopiperidin-2-one** has been found in surveyed databases. The predicted chemical shifts are based on the analysis of piperidinone derivatives and the known effects of bromine substitution.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Strong, Broad	N-H Stretch
~2950, ~2870	Medium	C-H Stretch (aliphatic)
~1680	Strong	C=O Stretch (amide I band)
~1450	Medium	C-H Bend (scissoring)
~600-700	Medium-Strong	C-Br Stretch

Note: The IR data is based on the known KBr wafer technique used for this compound and characteristic absorption frequencies for lactams and halogenated compounds.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
177/179	-	[M] ⁺ (Molecular ion)
108	High	[M - Br] ⁺
98	Highest	[C ₅ H ₈ NO] ⁺ - H ₂ O
55	High	[C ₃ H ₅ N] ⁺

Note: The molecular ion peak is expected as a doublet with a ~1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The top three experimental peaks are reported by the NIST Mass Spectrometry Data Center.^[1] The fragmentation pattern is proposed based on common fragmentation pathways of piperidine derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: The reported ¹H NMR spectrum was obtained using a Varian A-60 spectrometer.^[1]

Sample Preparation:

- Approximately 5-10 mg of **3-Bromopiperidin-2-one** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition (^1H NMR):

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- The spectrum is acquired using a standard pulse sequence.

Data Acquisition (^{13}C NMR):

- A more concentrated sample (20-50 mg) is typically required.
- A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Technique: The reported FTIR spectrum was obtained using the KBr wafer method.^[1]

Sample Preparation:

- Approximately 1-2 mg of **3-Bromopiperidin-2-one** is finely ground with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- The mixture is transferred to a pellet die.
- A hydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a thin, transparent pellet.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet is placed in a sample holder in the spectrometer's beam path.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Technique: The reported mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).^[1]

Sample Preparation:

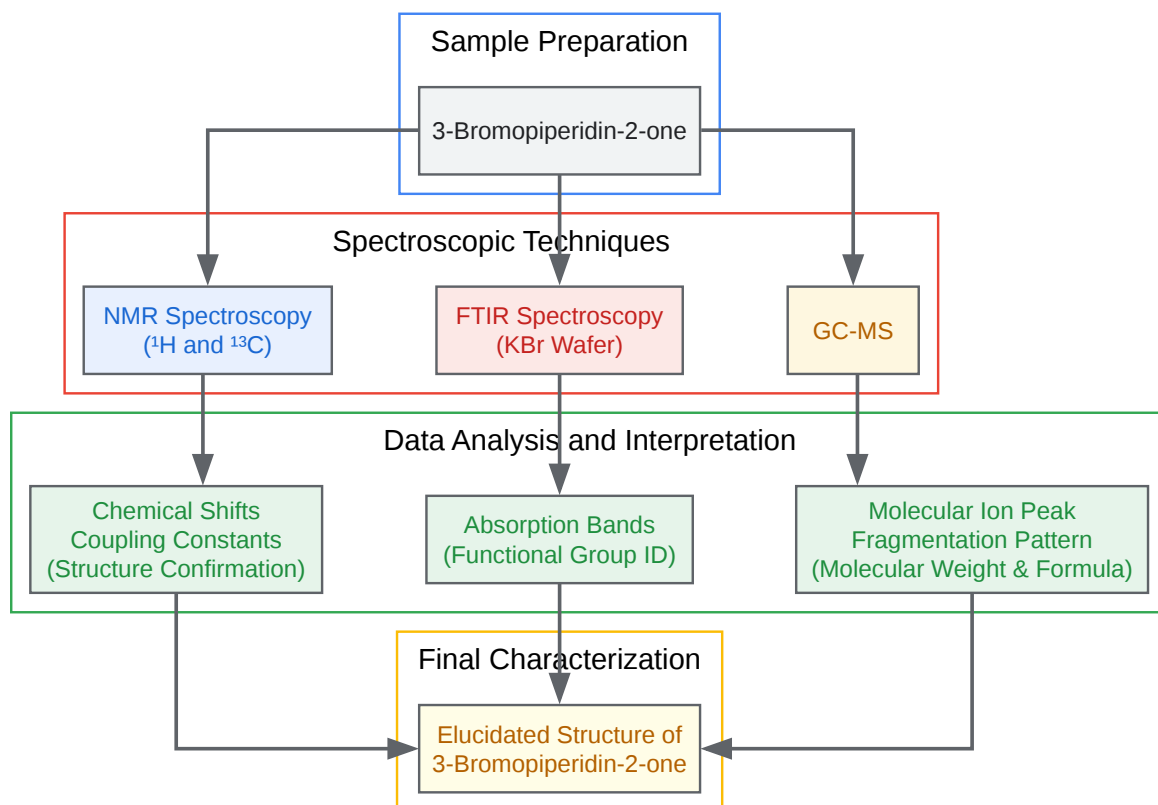
- A dilute solution of **3-Bromopiperidin-2-one** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- The solution is injected into the gas chromatograph.

Data Acquisition:

- The sample is vaporized in the GC injection port and separated on a capillary column.
- The separated components elute from the column and enter the mass spectrometer.
- In the ion source (typically electron ionization), molecules are bombarded with electrons, leading to ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

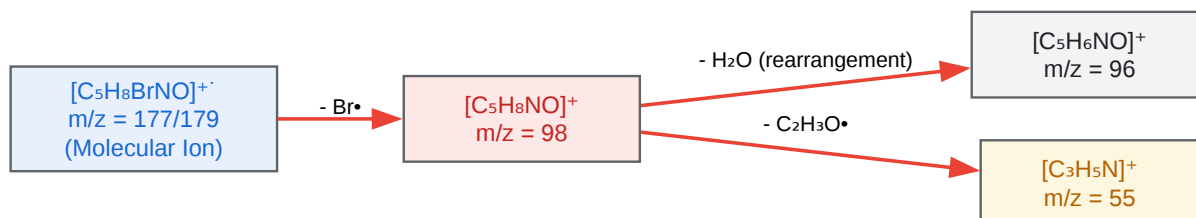
Mandatory Visualization

The following diagrams illustrate the logical workflow for obtaining and interpreting the spectroscopic data for **3-Bromopiperidin-2-one**.



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Caption: Workflow for the spectroscopic characterization of **3-Bromopiperidin-2-one**.



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Caption: Proposed mass spectral fragmentation pathway for **3-Bromopiperidin-2-one**.

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References

- 1. 3-Bromopiperidin-2-one | C₅H₈BrNO | CID 118171 - PubChem [pubchem.ncbi.nlm.nih.gov]
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